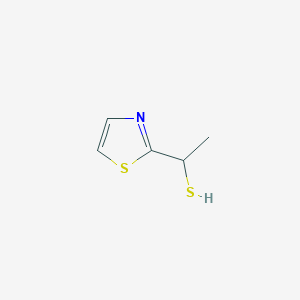
1-(1,3-Thiazol-2-yl)ethane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Thiazol-2-yl)ethane-1-thiol is a heterocyclic organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(1,3-Thiazol-2-yl)ethane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 2-bromo-1-(1,3-thiazol-2-yl)ethanone with thiourea under basic conditions. The reaction typically proceeds in ethanol with a catalytic amount of piperidine, yielding the desired product after refluxing for several hours .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly important in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 1-(1,3-Thiazol-2-yl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thioethers.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
1-(1,3-Thiazol-2-yl)ethane-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of 1-(1,3-Thiazol-2-yl)ethane-1-thiol involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, altering their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, its ability to form disulfide bonds can disrupt the function of microbial proteins, contributing to its antimicrobial activity .
Comparación Con Compuestos Similares
1-(1,3-Thiazol-2-yl)ethanol: Similar structure but with a hydroxyl group instead of a thiol group.
1-(1,3-Thiazol-2-yl)propan-1-amine: Contains an amine group instead of a thiol group.
2-Aminothiazole: Lacks the ethane-1-thiol side chain
Uniqueness: 1-(1,3-Thiazol-2-yl)ethane-1-thiol is unique due to its thiol group, which imparts distinct chemical reactivity and biological activity. The presence of the thiol group allows for the formation of disulfide bonds, which is not possible with the hydroxyl or amine analogs. This unique feature makes it particularly valuable in applications requiring redox activity or thiol-specific interactions .
Propiedades
Fórmula molecular |
C5H7NS2 |
|---|---|
Peso molecular |
145.3 g/mol |
Nombre IUPAC |
1-(1,3-thiazol-2-yl)ethanethiol |
InChI |
InChI=1S/C5H7NS2/c1-4(7)5-6-2-3-8-5/h2-4,7H,1H3 |
Clave InChI |
KCIMVGLMWXVJRQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC=CS1)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13304788.png)
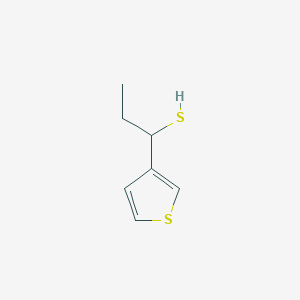
![(2-Methylbutyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine](/img/structure/B13304805.png)

![[4,5-Dimethyl-2-(trifluoromethyl)furan-3-yl]methanol](/img/structure/B13304816.png)
![8-Methyl-7-oxa-9-azaspiro[4.5]decane](/img/structure/B13304818.png)
![5-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13304823.png)

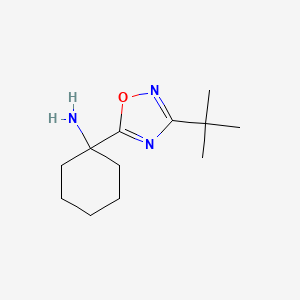

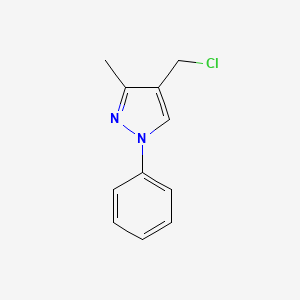
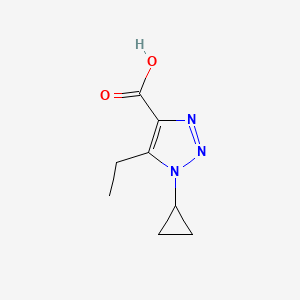
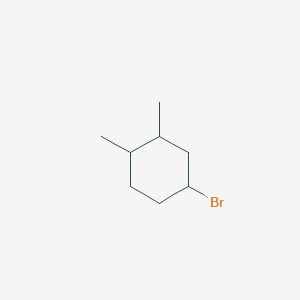
![4-Methyl-2-[(pyridin-4-ylmethyl)amino]pentan-1-ol](/img/structure/B13304872.png)
